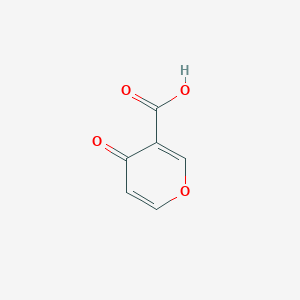

4-Oxopyran-3-carboxylic acid

Description

Significance of Pyranone Scaffolds in Organic Synthesis and Natural Products Research

Pyranone scaffolds are of paramount importance in organic synthesis and the study of natural products due to their prevalence in biologically active molecules. iosrjournals.orgnih.gov These structures are found in all three kingdoms of life and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. iosrjournals.orgnih.govbeilstein-journals.org The versatility of the pyranone core allows for the construction of complex molecular architectures, making it a valuable target for synthetic chemists. iosrjournals.orgresearchgate.net

Natural products containing the γ-pyrone (4-pyrone) ring are widespread and pharmacologically active, often isolated from microorganisms like Streptomyces. nih.gov The structural diversity of these natural pyrones, which can include various substituents on the pyrone ring, contributes to their varied biological functions. nih.gov This has spurred significant interest in the synthesis of pyranone derivatives as potential lead compounds in drug discovery. iosrjournals.org

Historical Context of Pyranone Carboxylic Acid Chemistry

The history of pyranone chemistry is intertwined with the study of natural products. Early investigations often focused on isolating and characterizing these compounds from natural sources. For instance, Kojic acid, a naturally occurring pyranone with a hydroxymethyl group, has been known for its depigmenting and other biological activities. benthamscience.com The synthesis of pyranone derivatives has evolved significantly over time, with researchers developing more efficient and sustainable methods to construct these scaffolds. iosrjournals.org An early method for producing α-pyrone involved the pyrolysis of coumalic acid salts. orgsyn.orgbeilstein-journals.org More contemporary approaches focus on one-pot syntheses and the use of various catalysts to achieve high yields and stereoselectivity. nih.govresearchgate.net

Current Research Landscape and Emerging Trends for 4-Oxopyran-3-carboxylic Acid Derivatives

The current research landscape for this compound and its derivatives is dynamic and expanding. A significant trend is the development of novel synthetic methodologies to create diverse libraries of pyranone-containing compounds for biological screening. iosrjournals.org Researchers are exploring new catalytic systems, including biocatalysis and photocatalysis, to access complex pyrone derivatives. beilstein-journals.org

Furthermore, there is a growing interest in the functionalization of the pyranone core to modulate biological activity. For example, the synthesis of pyranone derivatives with fused heterocyclic rings has been explored to create new chemical entities with potential therapeutic applications. researchgate.netresearchgate.net The design and synthesis of novel 4-oxo-4H-quinoline-3-carboxylic acid derivatives as HIV-1 integrase inhibitors highlights the therapeutic potential of this scaffold. nih.gov

Detailed Research Findings:

Recent studies have demonstrated the potential of this compound derivatives in various therapeutic areas. For instance, certain derivatives have been investigated for their activity as CB2 cannabinoid receptor agonists. ucl.ac.be The synthesis of novel 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives has been pursued to develop new HIV-1 integrase inhibitors. nih.gov Additionally, some pyran derivatives have shown promising antioxidant and antibacterial activities. nih.gov

The synthesis of these derivatives often involves multi-step reaction sequences. For example, the preparation of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid has been achieved through the oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one. chemicalbook.comgoogle.com Another approach involves the reaction of primary alkyl amines with 2,6-dimethyl-4-oxopyran-3-carboxylate esters to yield N-alkyl-2,6-dimethyl-4-oxopyridine-3-carboxylic acids. researchgate.netresearchgate.net

Interactive Data Table: Examples of this compound Derivatives and their Research Focus

| Compound Name | Research Focus |

| 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid | Antimicrobial, anti-inflammatory, and antioxidant activities. smolecule.com |

| 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | Synthesis and chemical transformations. chemicalbook.comgoogle.com |

| 6-(Pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives | Potential HIV-1 integrase inhibitors. nih.gov |

| 4-Oxo-1,4-dihydroquinoline-3-carboxamide derivatives | Selective CB2 cannabinoid receptor agonists. ucl.ac.be |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxopyran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-5-1-2-10-3-4(5)6(8)9/h1-3H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOMFEHOLJKQAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C(C1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Oxopyran 3 Carboxylic Acid and Its Derivatives

Traditional Synthetic Routes to Pyranone Carboxylic Acids

Traditional approaches to synthesizing pyranone carboxylic acids have long relied on foundational reactions in organic chemistry that build the heterocyclic ring through cyclization or modify a pre-existing pyranone nucleus.

Cyclization Reactions in Pyranone Formation

The formation of the pyranone ring is a critical step, often achieved through condensation reactions that construct the heterocyclic system from acyclic precursors. A notable historical and practical example is the synthesis of Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), a key derivative and precursor in this family.

The Claisen condensation provides a classic route to Chelidonic acid, first described by Claisen and later refined by others. nih.gov This method involves the reaction of diethyl oxalate (B1200264) and acetone (B3395972) in the presence of a strong base like sodium ethoxide. nih.gov The reaction proceeds through the formation of ethyl dioxovalerate, which then undergoes a subsequent Claisen condensation and cyclization. nih.gov The resulting product is then neutralized with acid and refluxed to yield Chelidonic acid. nih.gov

Another fundamental intramolecular cyclization reaction is the Dieckmann condensation. This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester. monash.edupitt.edu For the synthesis of a six-membered ring like the pyranone core, a 1,7-diester would be the required starting material. scirp.org The mechanism involves the deprotonation of an α-carbon to form an enolate, which then attacks the second ester group intramolecularly to form the cyclic β-keto ester after acidification. scirp.orgdntb.gov.ua

Table 1: Comparison of Traditional Cyclization Reactions

| Reaction | Starting Materials | Key Reagents | Product Type |

|---|---|---|---|

| Claisen Condensation | Diethyl oxalate, Acetone | Sodium ethoxide, HCl | 4-Oxo-4H-pyran-2,6-dicarboxylic acid (Chelidonic Acid) nih.gov |

| Dieckmann Condensation | 1,7-Diester | Sodium alkoxide | Cyclic β-keto ester pitt.edu |

Derivatization Strategies of the Pyranone Nucleus

Once the pyranone nucleus is formed, derivatization strategies allow for the introduction or modification of functional groups. Chelidonic acid itself serves as a versatile starting point. For instance, the parent compound, 4-pyrone, is prepared through the thermal decarboxylation of Chelidonic acid, demonstrating a straightforward modification of the carboxylic acid groups. wikipedia.org

A more sophisticated method for introducing functionality that can lead to a carboxylic acid group is the Vilsmeier-Haack reaction. This reaction typically uses a Vilsmeier reagent, prepared from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heterocyclic compounds. nih.govresearchgate.net The reaction of compounds containing an active acetyl group with the Vilsmeier-Haack reagent can lead to multiple iminoalkylations followed by cyclization to afford heterocyclic compounds. nih.gov This provides a pathway to introduce a formyl group onto the pyranone ring, which can be subsequently oxidized to the desired carboxylic acid moiety.

Advanced Synthetic Approaches

Modern synthetic chemistry has introduced a variety of metal-catalyzed reactions that offer high efficiency, selectivity, and functional group tolerance for the synthesis of complex heterocyclic systems like pyranones.

Metal-Catalyzed Syntheses

Catalysis by transition metals such as palladium and gold provides powerful tools for constructing the pyranone ring through cyclization and cyclo-isomerization pathways.

Palladium(II)-catalyzed oxidative cyclizations are effective for preparing pyranone derivatives. One such methodology involves the intramolecular cyclization of β-hydroxyenones. nih.govnih.govacs.org This approach is considered a variant of a stepwise hetero-Diels-Alder reaction. acs.org The process begins with the preparation of β-hydroxyenones via an aldol (B89426) reaction, followed by a regioselective oxidative ring closure mediated by a Pd(II) catalyst to yield 2,3-dihydro-4H-pyran-4-ones. nih.govacs.org This strategy is advantageous as it can deliver structurally diverse trisubstituted syn- and anti-dihydropyranones. acs.org

Table 2: Palladium-Catalyzed Oxidative Cyclization of β-Hydroxyenones

| Substrate | Catalyst System | Product | Key Feature |

|---|---|---|---|

| β-Hydroxyenone | Pd(II) | 2,3-Dihydro-4H-pyran-4-one | Regioselective 6-membered ring formation acs.orgacs.org |

Gold catalysts, particularly Au(III) species, are recognized for their ability to act as soft, carbophilic Lewis acids that can activate alkynes toward nucleophilic attack. frontiersin.org Unlike Au(I), Au(III) is a hard Lewis acid, which allows it to preferentially bind to heteroatoms like oxygen, facilitating unique cyclization pathways. mdpi.com

A specific application of this is the Gold(III) chloride (AuCl₃) catalyzed regioselective synthesis of pyranone-containing fused rings. nih.gov This reaction proceeds via the cycloisomerization of substrates like 3-ethynyl-indole-2-carboxylic acid to yield pyrano[3,4-b]indol-1(9H)-ones in high yields. nih.govresearchgate.net The AuCl₃ catalyst promotes the intramolecular attack of the carboxylic acid's oxygen onto the activated alkyne, leading to the formation of the pyranone ring in a highly regioselective manner. nih.gov This method highlights the utility of Gold(III) chloride in mediating complex cycloisomerization reactions to build pyranone architecture. frontiersin.orgnih.gov

Table 3: Gold(III) Chloride Catalyzed Cyclo-isomerization

| Substrate | Catalyst | Product | Reaction Type |

|---|---|---|---|

| 3-Ethynyl-indole-2-carboxylic acid | AuCl₃ | Pyrano[3,4-b]indol-1(9H)-one | Regioselective Cycloisomerization nih.gov |

| Cycloalkenyl alcohols | AuCl₃ | Fused Tetrahydropyranone | Diastereoselective oxa-Michael ring closure nih.gov |

Ruthenium-Catalyzed Transformations

Ruthenium complexes have emerged as effective catalysts for the synthesis of pyranone cores through various transformation pathways. These methods offer high efficiency and atom economy, representing significant advancements over traditional synthetic routes.

One prominent strategy involves a three-component cascade reaction utilizing acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071), catalyzed by ruthenium. organic-chemistry.orgresearchgate.netorganic-chemistry.org This approach achieves the first successful nucleophilic addition of a vinylic C-H bond from acrylic acids to an aldehyde. organic-chemistry.orgresearchgate.net The reaction proceeds through an intramolecular cyclization and a subsequent second aldehyde insertion to form substituted butenolides. organic-chemistry.orgresearchgate.net At higher temperatures, the elimination of sulfonamides occurs, yielding the final pyranone products. organic-chemistry.orgresearchgate.net Optimal conditions for this transformation have been identified as using the catalyst [Ru(p-cymene)Cl₂]₂ with NaOAc in hexafluoroisopropanol (HFIP) as the solvent at 100°C, achieving yields of up to 78%. organic-chemistry.org This method demonstrates good tolerance for various functional groups. organic-chemistry.org

Another ruthenium-catalyzed approach is the oxidative annulation of alkynes with acrylic acid derivatives. nih.gov A cationic ruthenium(II) catalyst, generated by removing the chloride ligand from [RuCl₂(p-cymene)]₂ with AgSbF₆, promotes this cyclization, providing an efficient route to 2-pyrone structures. nih.gov

Furthermore, ruthenium catalysts can facilitate the reconstructive carbonylation of cyclopropenones to form pyranopyrandiones. nih.gov This novel carbonylative dimerization involves the cleavage of a C-C bond in the cyclopropenone starting material. nih.gov For instance, treating dipropylcyclopropenone with a catalytic amount of Ru₃(CO)₁₂ and NEt₃ in THF under 15 atm of carbon monoxide at 140°C results in the formation of a pyranopyrandione. nih.gov

| Catalyst System | Reactants | Key Transformation | Product Type | Ref. |

| [Ru(p-cymene)Cl₂]₂ / NaOAc | Acrylic acids, ethyl glyoxylate, p-toluenesulfonamide | Three-component cascade via vinylic C-H addition | Pyranones | organic-chemistry.orgresearchgate.net |

| [RuCl₂(p-cymene)]₂ / AgSbF₆ | Alkynes, Acrylic acid derivatives | Oxidative annulation | 2-Pyrones | nih.gov |

| Ru₃(CO)₁₂ / NEt₃ | Cyclopropenones | Carbonylative dimerization via C-C cleavage | Pyranopyrandiones | nih.gov |

Biocatalytic and Biomimetic Syntheses

Nature provides sophisticated blueprints for the synthesis of complex molecules, which chemists can emulate through biomimetic strategies or harness directly via biocatalysis. The synthesis of 4-oxopyran-3-carboxylic acid derivatives, particularly 4-hydroxy-2-pyrones, is well-suited to these bio-inspired approaches.

Biomimetic Synthesis: A primary biomimetic strategy for constructing 4-hydroxy-2-pyrones is based on the cyclization of 1,3,5-tricarbonyl compounds or their protected forms. mdpi.com This method mimics the processes that occur in nature under the action of polyketide synthases (PKS). mdpi.com The general approach involves a condensation reaction of acetoacetic esters with aldehydes, followed by an oxidation step. mdpi.com This pathway capitalizes on the inherent reactivity of polyketide-like precursors to form the stable pyrone ring. mdpi.comnih.gov Research has also explored the biomimetic transformation of linear all-(E) tetraene-pyrone precursors, which are conformationally strained, into diverse natural products containing pyrone cores. nih.gov

Biocatalytic Synthesis: Biocatalytic methods utilize enzymes or whole-cell systems to perform chemical transformations. In nature, the synthesis of 4-hydroxy-2-pyrones is catalyzed by polyketidases (PKS), which elongate a starting acyl unit with malonyl-CoA-derived extender units through repeated Claisen condensations. mdpi.com This biosynthetic pathway is actively being developed as a biotechnological tool for constructing both natural and unnatural polysubstituted 4-hydroxy-2-pyrones. mdpi.com Additionally, carboxylic acid reductases (CARs) are being investigated for their ability to reduce a wide range of carboxylic acids to aldehydes, which are key intermediates in the synthesis of many industrial chemicals and could be integrated into engineered pathways for producing pyranone precursors. researchgate.net

Multi-component Reactions for Pyranone Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates structural features from each starting material. This approach aligns with the principles of atom economy and procedural simplicity, making it attractive for constructing complex heterocyclic scaffolds like pyranones.

A prevalent MCR for synthesizing 4H-pyran derivatives involves the one-pot condensation of an aromatic aldehyde, malononitrile (B47326), and an active methylene (B1212753) compound such as ethyl acetoacetate (B1235776) or dimedone. growingscience.comresearchgate.netnih.gov These reactions can be promoted by a variety of catalysts, with a focus on those that are environmentally benign and reusable.

For example, a highly efficient synthesis of 2-amino-4H-pyran derivatives has been reported using KOH-loaded calcium oxide (CaO) as a solid base catalyst under solvent-free conditions. growingscience.comresearchgate.net The reaction of an aromatic aldehyde, malononitrile, and ethyl acetoacetate at 60°C proceeds to completion in as little as 10 minutes, affording the desired product in excellent yields (up to 92%). growingscience.com This catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity. growingscience.comresearchgate.net

Another green approach utilizes a magnetically separable bionanocatalyst, CuFe₂O₄@starch. nih.gov This catalyst effectively promotes the three-component synthesis of 4H-pyrans in ethanol (B145695) at room temperature. nih.gov The magnetic nature of the catalyst allows for its simple recovery using an external magnet, and it can be reused for at least six cycles. nih.gov

| Catalyst | Reactants | Conditions | Product | Ref. |

| 20% KOH loaded CaO | Aromatic aldehyde, Malononitrile, Ethyl acetoacetate | Solvent-free, 60°C, 10-120 min | 2-Amino-4H-pyran derivatives | growingscience.comresearchgate.net |

| CuFe₂O₄@starch | Aromatic aldehyde, Malononitrile, Active methylene compound | Ethanol, Room temperature | 4H-Pyran derivatives | nih.gov |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of this compound and its derivatives has benefited significantly from such approaches.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and uniformly, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. chemicaljournals.comconicet.gov.ar

This technology has been successfully applied to the synthesis of pyranone-related structures. For instance, 4-oxo-2-butenoic acids can be synthesized via a microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid. nih.gov The reaction conditions are tailored to the substrate; aryl ketones react efficiently in dioxane with tosic acid at 160°C for one hour, while aliphatic ketones perform better with pyrrolidine (B122466) and acetic acid in methanol (B129727) at 60°C for eight hours. nih.gov Similarly, a rapid, solvent-free, one-pot synthesis of symmetrical 4H-pyran-4-ones has been developed by condensing carboxylic acid anhydrides in the presence of polyphosphoric acid under microwave irradiation, with the reaction completing in just two minutes. scielo.br

Ultrasonic Irradiation Techniques

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. This technique is a valuable tool in green synthesis.

The synthesis of 4H-pyran derivatives has been shown to benefit from ultrasonic irradiation. A facile, one-pot, three-component synthesis of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate derivatives was achieved by reacting a substituted aldehyde, ethyl acetoacetate, and malononitrile in water under ultrasound. nanobioletters.com This method is notable for its use of an environmentally benign solvent (water) and extremely short reaction time of two minutes, offering superior yields compared to conventional methods. nanobioletters.com The use of ultrasound can create a synergistic effect with certain catalytic systems, leading to enhanced efficiency. nih.gov The process is considered a heterogeneous sonochemical reaction, offering advantages in terms of operational simplicity and milder conditions. nanobioletters.comnih.gov

Solvent-Free Reaction Conditions

Conducting reactions without a solvent or in a solid state minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. These solvent-free, or solid-state, reactions can lead to higher efficiency, easier product isolation, and reduced waste.

Several methodologies for pyranone synthesis have been adapted to solvent-free conditions. As previously mentioned, the multi-component synthesis of 2-amino-4H-pyran derivatives using a KOH-loaded CaO catalyst proceeds efficiently at 60°C without any solvent, yielding the desired products in over 90% yield. growingscience.comresearchgate.net This method is not only environmentally friendly but also highly practical, as the catalyst can be easily filtered off and the product can often be purified by simple recrystallization. researchgate.net Microwave-assisted synthesis can also be performed under solvent-free conditions, as demonstrated in the rapid preparation of symmetrical γ-pyrones from acid anhydrides and polyphosphoric acid, further enhancing the green credentials of the process. scielo.br

Photocatalytic Methods for Pyranone Synthesis

The development of environmentally benign synthetic methods is a central focus of modern chemistry. In this context, photocatalysis has emerged as a powerful tool for the synthesis of pyranone derivatives, offering a green alternative to traditional methods that often rely on stoichiometric and potentially hazardous oxidizing agents. A notable advancement in this area is the photocatalytic conversion of furfural (B47365) alcohols into pyranones. researchgate.net This method utilizes oxygen as the oxidant and is conducted in an aqueous phase under ambient conditions with white light irradiation, representing a significant step towards a more sustainable chemical synthesis. researchgate.net

The core of this process lies in the Achmatowicz reaction, which is an oxidative ring expansion of a furyl alcohol to a pyranone. researchgate.net While the classical Achmatowicz reaction employs oxidants like m-CPBA, PCC, or bromine, photocatalytic versions offer a safer and more environmentally friendly pathway. researchgate.net For instance, rose bengal, an organic dye, can act as a photocatalyst in this transformation. researchgate.net These photocatalytic methods not to only avoid harsh reagents but can also be implemented in continuous-flow systems, which offer advantages such as improved illumination, better mixing, and higher quantum efficiency compared to batch processes. researchgate.net

Another significant approach involves the use of photo-excited organic dyes, such as Na2 eosin (B541160) Y, as direct hydrogen atom transfer (HAT) photocatalysts. This has been successfully applied in the multicomponent green tandem synthesis of pyrano[2,3-d]pyrimidine scaffolds. nih.gov This method is characterized by its high atom economy, energy efficiency, and operational simplicity, proceeding at room temperature in aqueous ethanol under an air atmosphere. nih.gov The ability to perform such cyclizations on a gram scale highlights the potential for industrial applications of these photocatalytic methods. nih.gov

Atom Economy and Waste Minimization in Pyranone Synthesis

Atom economy is a fundamental principle of green chemistry that emphasizes the maximization of the incorporation of all materials used in a process into the final product. wordpress.comjocpr.com In the synthesis of pyranones, significant strides have been made to develop methodologies that adhere to this principle, thereby minimizing waste.

A prime example of an atom-economical approach is the transition-metal-free synthesis of 4-pyrones from diynones and water. nih.govmdpi.comresearchgate.net This method, promoted by TfOH, involves a nucleophilic addition and cyclization of diynones with water. nih.govmdpi.comresearchgate.net Water serves as a cheap, green, and readily available starting material, and the process is characterized by its simplicity and environmental friendliness. mdpi.com This transformation provides an efficient route to substituted 4-pyrones with good yields. mdpi.comresearchgate.net The reaction proceeds via a nucleophilic addition/cyclization/dehydrogenation process, showcasing an elegant way to construct the pyrone ring with minimal byproduct formation. mdpi.com

The pursuit of atom economy extends to various other synthetic strategies for pyranone-containing structures. For instance, the multicomponent synthesis of pyrano[2,3-d]pyrimidine scaffolds using a photo-excited organic dye as a catalyst is noted for its high atom economy. nih.gov Multicomponent reactions, by their very nature, are often highly atom-economical as they combine several starting materials into a single product in one step, reducing the number of synthetic steps and the associated waste.

The following table summarizes key aspects of these atom-economical methods for pyranone synthesis.

| Method | Starting Materials | Key Features | Reference |

| TfOH-promoted synthesis of 4-pyrones | Diynones, Water | Transition-metal-free, Simple, Environmentally benign | nih.govmdpi.comresearchgate.net |

| Photocatalytic synthesis of pyrano[2,3-d]pyrimidines | Barbituric acid derivatives, Malononitrile, Arylaldehydes | High atom economy, Energy-efficient, Operationally simple | nih.gov |

Synthesis of Key Analogs and Precursors Relevant to this compound

The synthesis of analogs and precursors of this compound is crucial for the development of new derivatives with potential applications in various fields. The following sections detail the synthesis of several key compounds.

Synthesis of 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid as a Versatile Precursor

3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is a valuable precursor for more complex molecules. While direct synthesis details are not extensively published in readily available literature, a related patented method for the synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid provides significant insight. google.com This process starts from furfuryl alcohol and proceeds through four main steps: rearrangement, addition, hydroxyl protection, and oxidation. google.com The protection of the hydroxyl group as a benzyl (B1604629) ether is a key step, suggesting that a similar strategy could be employed, followed by a deprotection step to yield the desired 3-hydroxy derivative. This precursor is noted as an intermediate in the synthesis of Dolutegravir, a second-generation HIV-1 integrase inhibitor. hsppharma.com

The table below outlines the general synthetic strategy derived from the synthesis of the benzyloxy-protected analog.

| Step | Description | Starting Material | Key Reagents |

| 1 | Rearrangement | Furfuryl alcohol | - |

| 2 | Addition | Rearranged intermediate | - |

| 3 | Hydroxyl Protection | Addition product | Benzyl halide |

| 4 | Oxidation | Protected intermediate | Oxidizing agent |

| 5 (Hypothetical) | Deprotection | 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | Reducing agent (e.g., H₂, Pd/C) |

Synthesis of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (MOPCA) is another important derivative. Its synthesis can be achieved through the reaction of 2-hydroxy-4-methoxybenzaldehyde (B30951) with malonic acid in the presence of a catalyst. biofargo.com This compound is a white crystalline solid and has been characterized using various spectroscopic techniques such as NMR, IR, and MS. biofargo.com MOPCA is considered a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and other bioactive compounds. biofargo.commyskinrecipes.com

| Starting Material 1 | Starting Material 2 | Catalyst | Product | Reference |

| 2-Hydroxy-4-methoxybenzaldehyde | Malonic acid | Various catalysts can be used | 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid | biofargo.com |

Regioselective Synthesis of Pyrano[4,3-c]pyrazol-4(1H)-one

The synthesis of pyrano[4,3-c]pyrazol-4(1H)-ones and related fused heterocyclic systems often involves multicomponent reactions, which offer an efficient and atom-economical route to these complex structures. nih.gov For instance, the one-pot, four-component condensation of ethyl acetoacetate, hydrazine (B178648) hydrate, aromatic aldehydes, and malononitrile can be employed to synthesize various 4H-pyrano[2,3-c]pyrazoles. nih.gov While this leads to the [2,3-c] isomer, regioselective control to obtain the [4,3-c] isomer is a key synthetic challenge.

A different approach involves the intramolecular nitrile oxide cycloaddition (INOC) reaction. This has been used to synthesize the novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govbiofargo.comoxazole ring system from 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes. mdpi.com This demonstrates a strategy for constructing the pyrano[4,3-c]pyrazole core through cyclization.

The synthesis of pyrano[2,3-c]pyrazole derivatives has also been achieved through a three-component reaction of 2-phenyl-1H-indole-3-carbaldehydes, malononitrile, and 3-methyl-1H-pyrazol-5(4H)-one in the presence of piperidine. nih.gov

| Synthetic Approach | Key Features | Product Type | Reference |

| Four-component condensation | One-pot, atom-economical | 4H-pyrano[2,3-c]pyrazoles | nih.gov |

| Intramolecular Nitrile Oxide Cycloaddition (INOC) | Forms fused ring systems | Pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govbiofargo.comoxazoles | mdpi.com |

| Three-component reaction | Efficient synthesis of substituted derivatives | Indol-3-yl substituted pyrano[2,3-c]pyrazoles | nih.gov |

Synthesis of 2-Oxopyran-4-carboxylic Acid Derivatives via Enaminones

Enaminones are versatile intermediates in organic synthesis, and they can be effectively utilized in the preparation of 2-oxopyran-4-carboxylic acid derivatives. The general strategy involves the reaction of enaminones with a suitable partner that can provide the remaining atoms for the pyranone ring and the carboxylic acid functionality.

For example, aryl enaminone intermediates can be synthesized by the condensation of aryl methyl ketones with DMF-DMA. nih.govunifi.it These enaminones can then react with aminobenzoic acids in glacial acetic acid to produce carboxylic acid derivatives. nih.govunifi.it While this specific example leads to other carboxylic acid structures, the reactivity of enaminones highlights their potential for the synthesis of oxopyran-carboxylic acids through appropriate reaction design. The synthesis of 4-oxo-4H-benzopyran-3-carboxaldehydes, which are related structures, has been achieved through Vilsmeier-Haack double formylation of suitable acetyl derivatives. mdpi.com This indicates that formylation and subsequent oxidation could be a viable route from enaminone-derived intermediates.

The following table presents a generalized scheme for the involvement of enaminones in the synthesis of carboxylic acid derivatives.

| Step | Description | Starting Materials | Key Reagents |

| 1 | Enaminone formation | Aryl methyl ketone | DMF-DMA |

| 2 | Reaction with a suitable partner | Enaminone intermediate | e.g., Aminobenzoic acid |

Oxidative Product Synthesis via Haloform Reaction

The haloform reaction represents a classical and effective method for the oxidation of methyl ketones to carboxylic acids, a transformation that is particularly relevant for the synthesis of this compound and its derivatives from corresponding 3-acetyl-4-pyrones. This reaction, one of the oldest in organic chemistry, proceeds via an exhaustive halogenation of the methyl group of an acetyl moiety in the presence of a base, followed by cleavage of the resulting trihalomethyl group to yield a carboxylate and a haloform (chloroform, bromoform, or iodoform).

The general mechanism of the haloform reaction commences with the deprotonation of the α-carbon of the methyl ketone by a base, forming an enolate. This enolate then reacts with a halogen (such as bromine, chlorine, or iodine), leading to a monohalogenated ketone. This process is repeated twice more, with each successive halogenation making the remaining α-hydrogens more acidic and the subsequent deprotonation more rapid. The resulting trihalomethyl ketone is then subjected to nucleophilic attack by a hydroxide (B78521) ion at the carbonyl carbon. This is followed by the cleavage of the carbon-carbon bond, releasing a trihalomethyl anion, which is a good leaving group due to the electron-withdrawing nature of the halogens. The final step involves an acid-base reaction between the newly formed carboxylic acid and the trihalomethyl anion to produce a carboxylate salt and the corresponding haloform. Subsequent acidification of the reaction mixture yields the final carboxylic acid product.

A pertinent example of this methodology is the synthesis of a carboxylic acid derivative from a benzo-pyrone methyl ketone, specifically the conversion of 3-acetyl-2H-chromen-2-one derivatives to their corresponding carboxylic acids. In a detailed study, various derivatives of 3-acetyl-2H-chromen-2-one were subjected to the haloform reaction to produce the desired carboxylic acids in excellent yields. The optimization of reaction conditions revealed that using bromine in water under alkaline catalytic conditions at room temperature (298 K) was a superior method.

The stability of the pyrone ring system under the alkaline conditions of the haloform reaction is a critical consideration. For instance, in the case of coumarin (B35378) derivatives, it has been observed that a 20% aqueous sodium hydroxide solution does not cleave the lactone ring, ensuring the integrity of the core structure during the transformation of the acetyl group.

The reaction conditions for the haloform reaction on 3-acetyl-pyrone derivatives can be summarized as follows:

| Starting Material | Reagents | Base | Solvent | Temperature | Product |

| 3-Acetyl-pyrone derivative | Halogen (Br₂, Cl₂, I₂) | Aqueous NaOH or KOH | Water, Ethanol | Room Temperature | 4-Oxopyran-3-carboxylate derivative |

| 3-Acetyl-6-bromo-2H-chromen-2-one | Bromine water | 3 M Sodium hydroxide | Water | Room Temperature | 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid |

This synthetic route is advantageous due to its operational simplicity, the use of readily available and inexpensive reagents, and its applicability to a range of substituted 3-acetyl-pyrones, making it a valuable tool for the preparation of this compound and its analogues.

Chemical Reactivity and Transformation of 4 Oxopyran 3 Carboxylic Acid Derivatives

Electrophilic Aromatic Substitution Reactions on the Pyranone Ring

The pyranone ring, while heterocyclic, can exhibit reactivity towards electrophiles, akin to activated benzene (B151609) rings. libretexts.org However, the reactivity is significantly influenced by the presence of the electron-withdrawing carboxyl group and the ring oxygen atom. numberanalytics.com Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can occur, though often requiring specific conditions to overcome the deactivating effects of the carbonyl and carboxyl groups. libretexts.orgbyjus.com

The position of electrophilic attack is directed by the existing substituents. The carboxyl group at the 3-position is a meta-directing group. numberanalytics.comnumberanalytics.com Research on related pyranone systems, such as 4-hydroxy-6-methyl-2H-pyran-2-one, has shown that electrophilic substitution, including acylation and reaction with reagents like thionyl chloride, occurs exclusively at the 3-position. jcsp.org.pk In photolytic reactions, pyran-4-ones can form transient oxyallyl zwitterions that undergo intramolecular electrophilic aromatic substitution to yield polycyclic skeletons. acs.org

The reactivity of the pyranone ring towards electrophiles is lower than that of benzene due to the electronegative oxygen atom, which reduces the electron density of the ring. quora.com However, the presence of electron-donating groups on the ring can enhance its nucleophilicity and facilitate electrophilic substitution. wikipedia.org

Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a primary site for nucleophilic acyl substitution, allowing for the synthesis of a variety of derivatives. pressbooks.pub These reactions proceed through a characteristic addition-elimination mechanism involving a tetrahedral intermediate. pressbooks.pub

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions follows a well-established order, which is crucial for synthetic planning. ucalgary.ca This reactivity is governed by the ability of the substituent attached to the acyl group to function as a leaving group and its influence on the electrophilicity of the carbonyl carbon. ucalgary.ca Generally, the order of reactivity is:

Acid chlorides > Acid anhydrides > Esters > Amides

This trend is explained by the stability of the leaving group. Chloride is an excellent leaving group, making acid chlorides highly reactive. libretexts.org The carboxylate anion is a good leaving group, rendering acid anhydrides also quite reactive. libretexts.org Alkoxide and amide ions are poorer leaving groups, resulting in the lower reactivity of esters and amides, respectively. libretexts.org This difference in reactivity explains why esters and amides are common in nature, while the more reactive acid halides and anhydrides are not. libretexts.org

The electrophilicity of the carbonyl carbon is also a key factor. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing reactivity. ucalgary.capressbooks.pub Conversely, electron-donating groups decrease electrophilicity and reactivity. ucalgary.ca

The carboxylic acid functionality of 4-oxopyran-3-carboxylic acid can be readily converted into esters, amides, and hydrazides through nucleophilic acyl substitution reactions.

Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk Another common method involves the conversion of the carboxylic acid to a more reactive derivative, like an acid chloride, which then readily reacts with an alcohol to form the ester. uomustansiriyah.edu.iq The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) provides a mild and efficient method for esterification, even for sterically hindered alcohols. organic-chemistry.orgorgsyn.org

Amides: The direct reaction of a carboxylic acid with an amine to form an amide is often difficult due to the competing acid-base reaction. chemistry.coach Therefore, the carboxylic acid is typically activated first. A common strategy is the conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemistry.coachlibretexts.org The resulting acid chloride then reacts with a primary or secondary amine to yield the corresponding amide. libretexts.orgfishersci.it Alternatively, coupling agents like DCC or HATU can be used to facilitate the direct amidation of the carboxylic acid. chemistry.coachfishersci.it

Hydrazides: The synthesis of hydrazides can be achieved through the reaction of the corresponding ester or acid chloride with hydrazine (B178648) hydrate. This reaction is a standard method for introducing the hydrazide functionality, which can serve as a precursor for further heterocyclic synthesis.

Reactions Involving the Oxo Group of the Pyranone Ring

The carbonyl group at the 4-position of the pyranone ring behaves as a ketone and can undergo various nucleophilic addition reactions. smolecule.com These reactions are fundamental to the chemical versatility of this compound derivatives. Condensation reactions with amines or other nucleophiles can occur at this electrophilic carbonyl group. smolecule.com For instance, reactions with primary amines can lead to the formation of N-substituted-4-pyridone derivatives. researchgate.net

Ring-Opening and Ring-Closing Reactions of Pyranones

The pyranone ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. This reactivity is a key strategy for the synthesis of diverse heterocyclic and polycarbonyl compounds. rsc.orgrsc.org The presence of electron-withdrawing groups on the pyranone ring can facilitate nucleophilic attack and subsequent ring-opening. rsc.org For example, 5-acylcomanoates react with primary amines to yield tetracarbonyl enaminones through a ring-opening process. rsc.org

Conversely, various synthetic methods exist for the formation of the pyranone ring system through cyclization reactions. smolecule.com These often involve the condensation of suitable precursors containing both carbonyl and carboxyl functionalities. smolecule.com Ruthenium-catalyzed three-component cascade reactions of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) have been developed to efficiently synthesize pyranones. organic-chemistry.org

Influence of Substituents on Reaction Pathways and Selectivity

Substituents on the pyranone ring play a crucial role in directing the course and selectivity of chemical reactions. ucsb.edu Both electronic and steric effects of substituents can significantly influence reactivity. researchgate.net

Electron-donating groups, such as methyl groups, increase the electron density of the pyranone ring. cdnsciencepub.com This can hinder nucleophilic attack on the ring itself but may activate the ring towards electrophilic substitution. wikipedia.orgcdnsciencepub.com In contrast, electron-withdrawing groups, like a hydroxymethyl group, decrease the electron density, making the ring more susceptible to nucleophilic attack but deactivating it towards electrophiles. cdnsciencepub.com

For instance, in the ring-opening of 2-pyrones, electron-donating groups at the C4 position have been observed to lower the activation barrier for retro-Diels-Alder reactions. researchgate.net In the synthesis of pyrido[1,2-a]indoles from indole-pyrones, electron-donating groups on the pyranone ring led to high yields, whereas an electron-withdrawing substituent resulted in a poor yield. rsc.org The nature of the substituent can also dictate the reaction mechanism, as seen in the ring-opening/decarboxylation of 2-pyrones, where the substituent at the C4 position determines whether the reaction proceeds through a concerted or a stepwise mechanism. iastate.edu

The position of the substituent is also critical. Studies on 3-substituted cephalosporins, which contain a related β-lactam ring structure, have shown that both resonance and inductive effects of substituents at the 3-position affect the reactivity of the β-lactam ring, while only the inductive effect of substituents at the 3'-position is significant. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of 4-oxopyran-3-carboxylic acid, offering detailed insights into the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of 4-pyrone derivatives provides valuable information about the protons within the molecule. For instance, in substituted 4-pyrones, the chemical shifts of the ring protons are influenced by the electronic effects of the substituents. In many 4-pyrone compounds, aromatic protons typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.orgoregonstate.edu The acidic proton of the carboxylic acid group is characteristically found further downfield, often appearing as a broad singlet near 12 δ. libretexts.org

For example, in the ¹H NMR spectrum of 2,6-di-p-tolyl-4H-pyran-4-one, the protons on the pyrone ring appear as a singlet at 6.76 ppm, while the aromatic protons of the tolyl groups show signals at 7.74 and 7.32 ppm. nih.gov The protons of the methyl groups are observed at 2.43 ppm. nih.gov Similarly, for 2,6-bis(4-ethylphenyl)-4H-pyran-4-one, the pyrone protons are at 6.77 ppm, and the aromatic protons are at 7.77 and 7.34 ppm. nih.gov

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Representative 4-Pyrone Derivatives in CDCl₃

| Compound | Pyrone H | Aromatic H | Other Protons |

| 2,6-Di-p-tolyl-4H-pyran-4-one | 6.76 (s, 2H) | 7.74 (d, J = 8.2 Hz, 4H), 7.32 (d, J = 8.0 Hz, 4H) | 2.43 (s, 6H, CH₃) |

| 2,6-Bis(4-ethylphenyl)-4H-pyran-4-one | 6.77 (s, 2H) | 7.77 (d, J = 8.1 Hz, 4H), 7.34 (d, J = 8.1 Hz, 4H) | 2.72 (q, J = 7.6 Hz, 4H, CH₂), 1.28 (t, J = 7.6 Hz, 6H, CH₃) |

| 2-Phenyl-6-(4-fluorophenyl)-4H-pyran-4-one | 6.82 (d, J = 1.8 Hz, 1H), 6.77 (d, J = 1.8 Hz, 1H) | 7.89–7.82 (m, 4H), 7.56–7.51 (m, 3H), 7.22 (t, J = 8.5 Hz, 2H) |

Data sourced from a study on the atom-economic synthesis of 4-pyrones. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carbonyl carbon (C-4) of the pyrone ring is a key indicator, typically resonating in the range of 180 ppm. nih.gov Carboxyl carbons in related compounds absorb between 165 and 185 δ. libretexts.org The olefinic carbons of the pyrone ring (C-2, C-3, C-5, C-6) show signals in the region of approximately 110 to 165 ppm. nih.gov

For instance, in 2,6-di-p-tolyl-4H-pyran-4-one, the carbonyl carbon (C-4) appears at 180.4 ppm, while the C-2 and C-6 carbons are at 163.4 ppm. nih.gov The carbons of the tolyl substituent and the pyrone ring also show distinct signals. nih.gov

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Representative 4-Pyrone Derivatives in CDCl₃

| Compound | C=O (Pyrone) | C-2/C-6 | C-3/C-5 | Aromatic C | Other C |

| 2,6-Di-p-tolyl-4H-pyran-4-one | 180.4 | 163.4 | 110.7 | 141.9, 129.8, 128.7, 125.8 | 21.5 (CH₃) |

| 2,6-Bis(4-ethylphenyl)-4H-pyran-4-one | 180.4 | 163.5 | 110.6 | 148.2, 128.9, 128.6, 125.9 | 28.8 (CH₂), 15.2 (CH₃) |

| 2-Phenyl-6-(4-fluorophenyl)-4H-pyran-4-one | 180.1 | 163.6, 162.5 | 111.3 (d, J = 24.2 Hz) | 165.6, 163.4, 131.5, 131.3, 129.2, 128.1 (d, J = 8.9 Hz), 127.6, 125.9, 116.4 (d, J = 22.1 Hz) |

Data sourced from a study on the atom-economic synthesis of 4-pyrones. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. mdpi.com COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, while HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule. mdpi.comacs.org For example, in pyrone derivatives, HMBC correlations can confirm the position of substituents on the pyrone ring by showing correlations between the substituent's protons and the ring carbons. mdpi.com

The aromatic character of 4-pyrones has been a subject of investigation, with NMR spectroscopy playing a key role. The presence of a ring current in substituted 4-pyrones has been suggested by NMR spectral data. capes.gov.br This ring current can influence the chemical shifts of the ring protons, typically causing them to be deshielded and appear at a lower field. libretexts.org Theoretical calculations have been employed to further understand these effects. nih.gov For instance, one study indicated that a ring current equivalent to about 0.3 times that of benzene (B151609) was necessary to accurately model the ¹H chemical shifts in pyrone, a finding supported by GIAO calculations. nih.gov

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show strong absorptions corresponding to the C=O stretching of the pyrone ring and the carboxylic acid. The carboxylic acid O-H stretch typically appears as a very broad band in the region of 2500-3300 cm⁻¹. libretexts.org The C=O stretch of the carboxylic acid is expected between 1700 and 1730 cm⁻¹, while the C=O of the pyrone ketone is anticipated in the range of 1600-1680 cm⁻¹. libretexts.orguc.edu The C=C bonds of the pyrone ring generally show absorptions in the 1475-1600 cm⁻¹ region. uc.edu

Raman spectroscopy provides complementary information. For carboxylic acids, Raman spectra can also be used to study intermolecular interactions, such as hydrogen bonding. rsc.org

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1730 | Strong |

| Ketone (Pyrone) | C=O stretch | 1600-1680 | Strong |

| Alkene (Pyrone) | C=C stretch | 1475-1600 | Medium-Weak |

| C-O stretch | 1000-1300 | Strong |

Frequency ranges are typical for these functional groups. libretexts.orguc.edu

Analysis of Carbonyl Stretching Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule, with the carbonyl (C=O) stretching vibration being particularly informative. For carboxylic acids, the C=O stretch typically appears as an intense band in the region of 1760-1690 cm⁻¹. orgchemboulder.com The precise frequency is influenced by factors such as conjugation and hydrogen bonding. pg.edu.plmsu.edu In the case of this compound, the presence of both a ketone and a carboxylic acid functional group, as well as potential conjugation with the pyran ring, leads to a complex vibrational spectrum.

The carbonyl stretching frequency is sensitive to the molecular environment. For instance, conjugation with a double bond or an aromatic ring generally lowers the stretching frequency by 30-40 cm⁻¹. msu.edu This is due to the delocalization of π-electrons, which imparts more single-bond character to the C=O bond, thereby weakening it. msu.edu Conversely, incorporation into a strained ring system increases the frequency. pg.edu.plmsu.edu

In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly broadens the O-H stretching band (3300-2500 cm⁻¹) and lowers the C=O stretching frequency. orgchemboulder.comspectroscopyonline.com The IR spectrum of a carboxylic acid will therefore show a very broad O-H stretch superimposed on the sharper C-H stretching bands. orgchemboulder.com

A hypothetical table of expected IR absorption frequencies for this compound is presented below, based on typical ranges for its functional groups.

| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (dimer) | 3300 - 2500 (very broad) |

| Pyran Ring/Alkene | C-H Stretch | ~3100 - 3000 |

| Carboxylic Acid | C=O Stretch (dimer) | 1725 - 1700 |

| Ketone (α,β-unsaturated) | C=O Stretch | 1685 - 1665 |

| Pyran Ring | C=C Stretch | ~1650 |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

| Carboxylic Acid | O-H Bend | 1440 - 1395 and 950 - 910 |

Spectroscopic Analysis of Intermolecular Interactions

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in determining the physical and spectroscopic properties of this compound. In the solid state and in concentrated solutions, carboxylic acids readily form cyclic dimers through strong O-H···O hydrogen bonds between their carboxyl groups. spectroscopyonline.comsemanticscholar.org This dimerization is evident in IR spectroscopy, causing a significant broadening of the O-H stretching vibration and a shift of the carbonyl absorption to a lower wavenumber. orgchemboulder.comspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. bioglobax.com Molecules containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region, can be effectively studied by this technique. libretexts.org The conjugated system of the α,β-unsaturated ketone within the pyran ring of this compound, along with the carboxylic acid group, constitutes a significant chromophore.

The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (like a π bonding orbital or a non-bonding orbital, n) to a higher energy anti-bonding orbital (π*). libretexts.org For conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption at longer wavelengths. libretexts.org

A typical UV-Vis spectrum for a compound like this compound would be expected to show absorptions corresponding to π → π* transitions of the conjugated system and potentially n → π* transitions associated with the lone pair electrons on the oxygen atoms. libretexts.org The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents. Shifting of absorption bands can also indicate intermolecular interactions, such as hydrogen bonding. up.ac.za

| Transition Type | Expected Wavelength Range | Description |

| π → π | Shorter Wavelength (Higher Energy) | Associated with the conjugated π-system of the pyranone ring. |

| n → π | Longer Wavelength (Lower Energy) | Involves the non-bonding electrons of the carbonyl oxygen. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places, which allows for the determination of the elemental composition of a molecule. measurlabs.comresearchgate.net This high precision is invaluable for confirming the identity of a compound and distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.comchromatographyonline.com

For this compound, HRMS would be used to determine its exact molecular mass, thereby confirming its molecular formula. The technique involves ionizing the sample and then separating the resulting ions based on their m/z ratio. bioanalysis-zone.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

| Technique | Information Obtained | Application to this compound |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Provides the nominal mass and structural fragments. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental formula | Confirms the precise molecular formula of the compound. measurlabs.commdpi.com |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. libretexts.org By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined. semanticscholar.orgnih.gov

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact geometry of the pyran ring, the conformation of the carboxylic acid group, and the nature of the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. semanticscholar.orgresearchgate.net This technique can definitively show whether the carboxylic acid groups form the expected hydrogen-bonded dimers in the crystal lattice. semanticscholar.orgnih.gov The structural data obtained from X-ray crystallography provides an experimental benchmark for validating the results of computational modeling.

Correlation of Spectroscopic Data with Hammett Substituent Constants

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity and properties of aromatic systems. wikipedia.org It relates reaction rates and equilibrium constants to two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The substituent constant, σ, quantifies the electronic effect (electron-donating or electron-withdrawing) of a substituent. wikipedia.orgresearchgate.net

While this compound itself is a parent structure, the principles of the Hammett equation can be applied to a series of its derivatives where substituents are introduced at various positions on the pyran ring. By correlating spectroscopic data (such as IR carbonyl stretching frequencies or UV-Vis absorption maxima) of these derivatives with the corresponding Hammett substituent constants (σ_meta and σ_para), one can quantitatively assess the influence of these substituents on the electronic structure of the pyranone system. ustc.edu.cn For example, electron-withdrawing groups are expected to increase the carbonyl stretching frequency and can cause a shift in the UV-Vis absorption spectrum. Such correlations provide valuable insights into the transmission of electronic effects through the heterocyclic ring. researchgate.net

| Substituent Property | Hammett Constant (σ) | Expected Effect on C=O Frequency |

| Electron-withdrawing | Positive | Increase |

| Electron-donating | Negative | Decrease |

Theoretical and Computational Studies on 4 Oxopyran 3 Carboxylic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 4-Oxopyran-3-carboxylic acid at a molecular level. These methods, ranging from semi-empirical to high-level ab initio and density functional theory, offer insights into the molecule's geometry, stability, and reactivity.

Semi-empirical quantum mechanical methods offer a computationally less intensive alternative to ab initio calculations, making them suitable for larger molecules or for initial explorations of molecular geometries. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics.

A study on structurally related 3-formylchromones, which share the 4-oxo-pyran core, utilized the semi-empirical AM1 method to determine their optimal geometries and heats of formation. researchgate.netmdpi.com This approach involves simplifying the Hartree-Fock method by neglecting certain integrals and parameterizing others to match experimental results. dtic.mil For a molecule like this compound, a semi-empirical method like AM1, PM3, or MNDO could be employed for a preliminary geometry optimization before applying more computationally expensive methods. faccts.de This initial step provides a reasonable starting structure, which is crucial for the convergence of higher-level calculations. google.com While these methods are fast, their accuracy for properties like enthalpy is dependent on the quality of the parameterization for the specific atoms involved. dtic.mil

Table 1: Illustrative Heats of Formation for Related Chromone (B188151) Derivatives (AM1 Method) Note: This data is for analogous compounds, as specific research on this compound was not identified. The data illustrates the type of results obtained via semi-empirical methods.

| Compound | Heat of Formation (kcal/mol) |

|---|---|

| 7-Hydroxy-3-formylchromone | -95.3 |

| 6-n-Hexyl-7-hydroxy-3-formylchromone | -140.1 |

| 7,8-Dihydroxy-3-formylchromone | -144.2 |

Data sourced from a study on 3-formylchromones. researchgate.netmdpi.com

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. wikipedia.org It offers a favorable balance between accuracy and computational cost, making it ideal for analyzing molecules like this compound. google.com DFT methods calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction. wikipedia.orgrsc.org

In studies of analogous molecules such as chromone-3-carboxylic acid and other carboxylic acids, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully employed. nih.govniscpr.res.in These calculations provide highly accurate predictions of:

Optimized Molecular Geometry: Determining bond lengths, bond angles, and dihedral angles of the molecule in its ground state. For the related chromone-3-carboxylic acid, DFT calculations showed good agreement with experimental X-ray diffraction data. nih.gov

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule. Theoretical vibrational wavenumbers can be assigned to specific modes of vibration, such as the characteristic C=O stretching of the pyranone ring and carboxylic acid group, and the O-H stretching. nih.govchemrxiv.org In a study on a quinoline (B57606) carboxylic acid derivative, DFT calculations at the B3LYP/6-31G(d') level were used to perform a potential energy distribution (PED) analysis to assign vibrational modes. chemrxiv.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of 1H and 13C NMR chemical shifts, which can be compared with experimental spectra for structural validation. nih.govmdpi.com

Table 2: Selected Calculated Bond Lengths for the Structurally Similar Chromone-3-carboxylic Acid (DFT B3LYP/6-311++G(d,p)) Note: This data illustrates the outputs of DFT calculations on a closely related analogue.

| Bond | Calculated Bond Length (Å) |

|---|---|

| C(pyrone)=O | 1.218 |

| C(carboxyl)=O | 1.211 |

| C(carboxyl)-OH | 1.353 |

| O(carboxyl)-H | 0.989 |

| C(pyrone)–C(carboxyl) | 1.508 |

Data adapted from a computational study on chromone-3-carboxylic acid. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the electronic properties and chemical reactivity of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and the lowest energy electronic excitation possible. schrodinger.commdpi.com A small HOMO-LUMO gap generally implies higher reactivity and a greater ease of intramolecular charge transfer (ICT). mdpi.com

For this compound, the pyranone ring acts as an electron-accepting moiety, while the carboxylic acid group can also influence the electronic distribution. The interaction between electron-donating and electron-accepting parts of a molecule can lead to ICT upon photoexcitation. This phenomenon is extensively studied in various pyran derivatives, where the pyran core often serves as the acceptor. dgist.ac.krfrontiersin.orgnih.gov In these systems, the HOMO is typically localized on the electron-donating part of the molecule, and the LUMO is on the electron-accepting pyran moiety. iaea.org This spatial separation of frontier orbitals is a hallmark of ICT character. The occurrence of ICT can be confirmed by observing changes in the dipole moment between the ground and excited states and by analyzing solvatochromic shifts in absorption and emission spectra. iaea.org

Table 3: Representative HOMO-LUMO Energy Gaps for Related Molecules Note: This data is for analogous compounds to illustrate typical energy gap values.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Chromone-3-carboxylic acid | B3LYP/6-311++G(d,p) | -7.11 | -2.63 | 4.48 |

| 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivative | B3LYP/6-31G(d,p) | -6.45 | -1.58 | 4.87 |

Data sourced from studies on chromone-3-carboxylic acid nih.gov and a pyrrolidine-carboxylic acid derivative researchgate.net.

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. uni-muenchen.de It transforms the calculated wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as core orbitals, lone pairs (LP), and bonds (σ and π). uni-muenchen.deacs.org

By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, it is possible to quantify the stabilizing effects of electron delocalization. The stabilization energy (E(2)) associated with a donor-acceptor interaction (i → j) is calculated using second-order perturbation theory. acs.org Higher E(2) values indicate stronger interactions.

For this compound, NBO analysis would be crucial for understanding several key features:

Hyperconjugation: Delocalization of electron density from the oxygen lone pairs of the pyran ring and the carboxylic acid group into adjacent antibonding orbitals (σ* or π*).

Intramolecular Hydrogen Bonding: Assessing potential weak hydrogen bonds, for instance, between the carboxylic proton and the pyranone carbonyl oxygen.

Charge Distribution: NBO analysis provides natural population analysis (NPA) charges, which offer a more chemically intuitive picture of the atomic charges than other methods like Mulliken population analysis. uni-muenchen.de

In a study of a related 4-oxo-4H-chromen derivative, NBO analysis confirmed the presence of strong intermolecular hydrogen bonds that stabilize the molecular structure. nih.gov For a substituted 4-oxo-4H-pyran derivative, NBO analysis revealed significant hyperconjugation interactions.

Table 4: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for the Structurally Related Chromone-3-carboxylic Acid Note: This data illustrates typical NBO analysis results for a highly analogous system.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O(pyrone ring) | π*(C=C) | 21.57 | π-conjugation |

| LP(2) O(pyrone C=O) | σ*(C-C adjacent) | 2.85 | Hyperconjugation |

| LP(2) O(carboxyl C=O) | σ*(C-O carboxyl) | 3.01 | Hyperconjugation |

| LP(1) O(carboxyl -OH) | π*(C=O carboxyl) | 28.98 | Resonance Stabilization |

Stabilization energies are representative and adapted from findings on chromone-3-carboxylic acid. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. wuxiapptec.com It is plotted on the surface of the molecule's electron density, using a color scale to indicate regions of different electrostatic potential. Typically, red colors signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netyoutube.com Green and yellow areas represent regions of near-neutral potential.

For this compound, an MEP map would provide valuable insights into its reactivity:

Acidic Proton: The most positive potential (deepest blue) would be located on the hydrogen atom of the carboxylic acid group, visually confirming its high acidity. wuxiapptec.com The maximum value of the electrostatic potential near the acidic hydrogen has been shown to correlate linearly with the experimental pKa values of carboxylic acids. wuxiapptec.comwavefun.com

Nucleophilic Sites: The most negative regions (red) would be concentrated around the carbonyl oxygen atoms of both the pyranone ring and the carboxylic acid group, indicating these are the primary sites for interactions with electrophiles or for hydrogen bonding. researchgate.net

In a study of the analogous chromone-3-carboxylic acid, the MEP map showed the most negative region over the carboxylic acid site and the most positive region around the chromone ring, identifying the key reactive areas of the molecule. researchgate.net

Most chemical processes occur in solution, where the solvent can significantly influence the structure, stability, and reactivity of a solute molecule. springernature.comnih.gov Computational models are essential for accounting for these solvent effects. For a polar molecule like this compound, interactions with a polar solvent are expected to be significant.

Two main approaches are used to model solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.govnumberanalytics.com The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the polarized medium. This is an efficient way to capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. nih.gov Quantum mechanical/molecular mechanical (QM/MM) methods are often used, where the solute is treated with quantum mechanics and the solvent molecules with less expensive molecular mechanics. nih.gov

A quantum chemical study on the interaction between acetic acid and the polar aprotic solvent DMSO used DFT calculations to characterize the hydrogen bonding sites and interaction energies, demonstrating the power of these models to elucidate specific solvent-solute interactions. mongoliajol.info For this compound, modeling solvent effects would be critical for accurately predicting its pKa, its spectroscopic properties in different media, and the energetics of its reactions in solution. numberanalytics.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the stability of ligand-protein complexes and the nature of their interactions.

In the context of this compound derivatives, MD simulations have been employed to understand their potential as therapeutic agents. For instance, studies on novel 4-oxo-4,10-dihydrobenzo researchgate.netnih.govimidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives, which share a core structural motif, were conducted to explore their mechanism as HIV-1 integrase inhibitors. researchgate.netnih.gov These simulations, often following initial docking studies, help to provide a deeper understanding of the probable action mechanisms of the tested compounds. researchgate.netnih.gov

Similarly, MD simulations were performed on quinoline-3-carboxamide (B1254982) derivatives, which are also structurally related, to investigate their interactions with DNA damage and response (DDR) kinases. mdpi.com These simulations, sometimes run for as long as 100 nanoseconds, help establish the stability of the interactions between the inhibitor and the enzyme. mdpi.com The process typically involves placing the docked compound into a simulated environment, such as a periodic water box with ions, to mimic physiological conditions. mdpi.com By analyzing the trajectory of the simulation, researchers can confirm the stability of key interactions, such as hydrogen bonds and π-π stacking, between the compound and its biological target. mdpi.com

Coarse-grained molecular dynamics (CGMD) has also been used to study the assembly behavior of carboxylic acids at interfaces, which can be relevant for understanding their interaction in complex biological or industrial systems. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com By quantifying the physicochemical properties of molecules (descriptors) and correlating them with their known activities, QSAR models can predict the efficacy of new, unsynthesized compounds, thereby accelerating drug discovery. mdpi.com

QSAR studies are pivotal in identifying which molecular features of a compound series have the greatest influence on a specific biological activity. researchgate.net For classes of compounds structurally similar to this compound, QSAR models have been successfully developed to predict a range of biological activities.

Antiviral Activity : QSAR studies have been conducted on carboxylic acid derivatives for their potential as HIV-1 integrase inhibitors. nih.gov These models help to identify the key structural requirements for inhibitory activity. nih.gov In a study of 4-oxo-4,10-dihydrobenzo researchgate.netnih.govimidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives, compounds were identified with moderate to good anti-HIV-1 activity, with EC50 values as low as 0.8 μM. researchgate.netnih.gov

Antimalarial Activity : For 4-oxo-3-carboxyl quinolone analogues, structure-activity relationship studies revealed that the presence and nature of the substituent at the 3-position are critical. nih.gov For example, replacing a 3-carboxyl ester group with a 3-carboxylic acid or a 3-carboxamide group could abolish antimalarial activity. nih.gov

Antimicrobial and Cytotoxic Activity : In studies on pyrazole (B372694) derivatives, QSAR models were generated to understand their cytotoxic activity against cancer cell lines. researchgate.net A statistically significant model was developed that correlated the molecular structure with cytotoxicity values. researchgate.net Similarly, QSAR has been applied to furan-3-carboxamides to find correlations between physicochemical parameters and antimicrobial activity. nih.gov

Enzyme Inhibition : QSAR models for thiazolidine-4-carboxylic acid derivatives acting as neuraminidase inhibitors showed a strong correlation between the compounds' structural properties and their inhibitory activity against the influenza virus. researchgate.netturkjps.org

The predictive power of these models is rigorously evaluated using statistical methods like cross-validation to ensure their reliability. nih.govjppres.com

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode the physicochemical properties of a molecule. A wide array of descriptors are used to capture different aspects of the molecular structure.

Studies on carboxylic acid derivatives and related heterocyclic compounds have utilized various descriptors to build predictive models:

Electronic Descriptors : These parameters describe the electronic properties of the molecule. Examples include the energy of the highest occupied molecular orbital (EHOMO) and electrostatic field contributions. jppres.commdpi.com In some models, electrostatic properties are shown to have a predominant influence on biological activity. researchgate.net

Steric Descriptors : These relate to the size and shape of the molecule. They include parameters like molecular volume (MV), surface area, and steric field contributions in 3D-QSAR. researchgate.netphyschemres.org Steric properties are often found to be significant contributors to the activity of enzyme inhibitors. turkjps.org

Lipophilicity/Hydrophobicity Descriptors : These parameters, such as logP and hydrophobic field contributions, describe a molecule's affinity for fatty or nonpolar environments. turkjps.orgphyschemres.org Hydrophobicity can be crucial for a molecule's ability to cross biological membranes. turkjps.org

Topological and Constitutional Descriptors : These include molecular weight (MW), the number of hydrogen atoms, and molecular refractivity (MR), which relates to the volume and polarizability of the molecule. researchgate.netphyschemres.org

Quantum Chemical Descriptors : Parameters like polarizability (αe) and dipole moment are derived from quantum mechanical calculations and provide insight into how a molecule will interact with electric fields. nih.govphyschemres.org